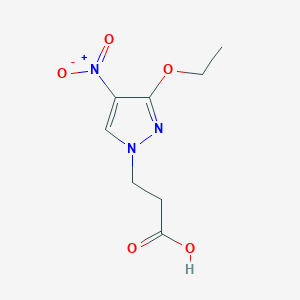
Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate is a compound that falls within the broader category of organic chemical compounds known for their potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds, which can be informative for understanding the characteristics of this compound.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific precursors under controlled conditions. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, other compounds such as ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate were synthesized through cyclization reactions involving thioamide and 2-chloroacetoacetate . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to obtain the desired products with high yields.
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using spectroscopic techniques and theoretical calculations. X-ray diffraction is a powerful tool for determining the crystallographic behavior of compounds, as demonstrated in the study of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate . Density functional theory (DFT) calculations complement experimental data by optimizing molecular geometry and predicting vibrational frequencies, as seen in the analysis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate .
Chemical Reactions Analysis
The reactivity of compounds is often explored through their ability to undergo further chemical transformations. For example, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were prepared by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives . These reactions are indicative of the potential for this compound to participate in similar synthetic pathways, leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. Theoretical studies, such as those performed on (2E)-ethyl 2-((4-(cyanomethoxy)benzylidene)hydrazono)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate, provide valuable information on properties like dipole moment and atomic charges . These properties influence the compound's solubility, stability, and reactivity, which are critical factors in its practical applications.
Scientific Research Applications
Synthesis Techniques
Regiospecific Deoxygenation : A study demonstrated the synthesis of various esters, including ethyl 4-hydroxy-2,3-dimethylbenzoate, through regiospecific deoxygenation of corresponding esters. This method could be relevant for modifying or synthesizing Ethyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate by adjusting the chemical groups attached to the benzene ring (Bartlett et al., 1983).
Preparation of Esters : Another research outlines a method for preparing esters of carboxylic and phosphoric acid, which could be useful for synthesizing this compound or its derivatives by treating carboxylic acid with specific reactants to form the corresponding esters (Mitsunobu & Yamada, 1967).
Biological Activity
- Antineoplastic and Antifilarial Agents : Compounds structurally related to this compound, such as alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, were synthesized and demonstrated significant in vivo antifilarial activity, indicating potential for pharmaceutical applications in treating specific diseases (Ram et al., 1992).
Chemical Modification and Synthesis
- Synthesis of Benzimidazole Derivatives : Research on the synthesis of benzimidazole derivatives from Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate shows methods for creating complex molecules, which might be applicable for synthesizing or modifying this compound (Ye Hai-wei, 2013).
Mechanism of Action
Target of Action
Similar compounds, such as benzocaine derivatives, have been known to act on nerve endings and nerve trunks . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .
Mode of Action
Benzocaine derivatives, which are structurally similar, affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .
Biochemical Pathways
The formation of oximes and hydrazones, which are related to the compound’s structure, involves reactions with aldehydes and ketones .
Result of Action
Benzocaine derivatives, which are structurally similar, have been shown to have a good local anesthetic effect .
properties
IUPAC Name |
ethyl 4-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-20-15(19)11-5-7-12(8-6-11)17-14(18)13-9(2)16-10(3)21-13/h5-8H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHORQYBFULSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=C(O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505328.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505329.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505330.png)


![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)

![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)
![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)



